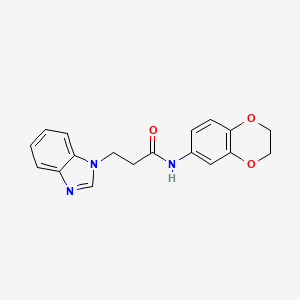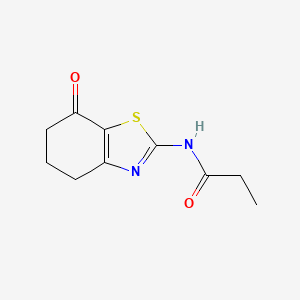
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide, also known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory effects, and may have potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Mécanisme D'action
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to act as a modulator of the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. By inhibiting the opening of the mPTP, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can protect cells from apoptosis and necrosis, and may have potential in the treatment of diseases characterized by cell death, such as ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, modulation of the mPTP, and protection against cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have antioxidant properties, and may have potential in the treatment of diseases characterized by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its specificity for the mPTP, which allows for targeted modulation of this key regulator of cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide. One area of interest is its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further investigation of its anti-inflammatory and immunomodulatory effects may reveal new potential therapeutic applications. Finally, continued research on the mechanism of action of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide may lead to the development of new compounds with even greater specificity and efficacy.
Méthodes De Synthèse
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can be synthesized through a multi-step process, involving the reaction of 2-aminobenzothiazole with acryloyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 4-oxopentanoic acid. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, with studies showing that N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Other studies have investigated its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, with promising results.
Propriétés
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-8(14)12-10-11-6-4-3-5-7(13)9(6)15-10/h2-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFMVAKYPJICHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

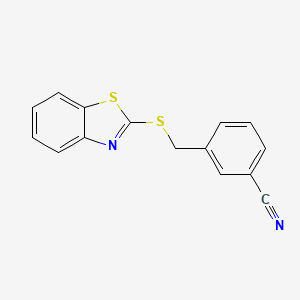
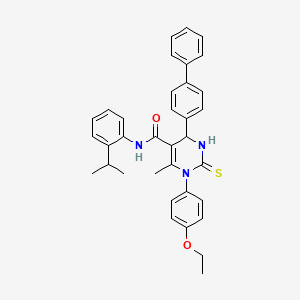
![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
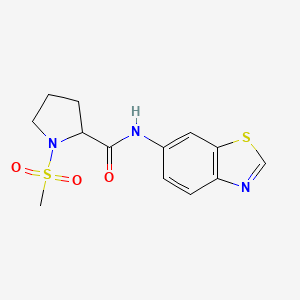
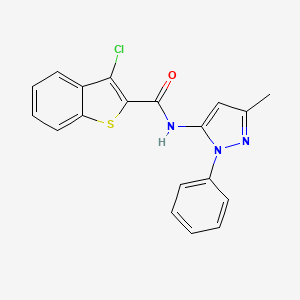
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
